Acide γ-aminobutyrique-d3

Vue d'ensemble

Description

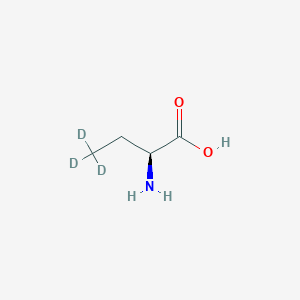

L-Aminobutyric Acid-d3, also known as L-Aminobutyric Acid-d3, is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 106.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Aminobutyric Acid-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Aminobutyric Acid-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fonction physiologique et immunitaire

Le GABA est un acide aminé non protéique qui se trouve naturellement et largement chez les animaux, les plantes et les micro-organismes . En tant que principal neurotransmetteur inhibiteur du système nerveux central des mammifères, il est devenu un complément alimentaire populaire . Il est impliqué dans la régulation de la croissance, du développement, de la réponse au stress et d'autres activités importantes dans le cycle de vie des plantes .

Enrichissement et voie métabolique

L'accumulation de GABA est principalement affectée par des facteurs environnementaux tels que la température, l'humidité et la teneur en oxygène . Il est synthétisé par α-décarboxylation sous l'action de la glutamate décarboxylase (GAD) avec l'acide glutamique (Glu) comme substrat .

Applications dans l'industrie alimentaire

Le GABA a une application prometteuse dans l'industrie alimentaire . Il a suscité l'intérêt de la recherche et de l'industrie en raison de sa polyvalence au cours des dernières décennies avec ses multiples bienfaits pour la santé . L'enrichissement ciblé en nutriments devient également un objectif populaire de la sélection végétale .

Biomarqueurs de l'ostéoporose

Dans le sérum, le GABA et le ®-3-aminoisobutyrique(D-BAIBA) ont des associations positives avec l'activité physique chez les jeunes femmes maigres . Des niveaux plus faibles de GABA ont été observés chez les femmes de 60 à 80 ans présentant des fractures ostéoporotiques <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/

Safety and Hazards

Mécanisme D'action

- GABA A Receptors : L-Aminobutyric Acid-d3 primarily interacts with γ-Aminobutyric acid sub-type A receptors (GABA A Rs). These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) . GABA A Rs are heteropentamers composed of various subunits (α, β, γ, ρ, δ, ε, π, and θ), resulting in multiple receptor isoforms. The most common arrangement is γ2β2α1β2α1 counterclockwise around the center .

- Role : GABA A Rs play a crucial role in neurodevelopmental disorders, epilepsy, insomnia, anxiety, and anesthesia during surgical operations .

- Pharmacological Effects : The interaction between L-Aminobutyric Acid-d3 and GABA A Rs is complex due to structural heterogeneity, allosteric binding sites, and various ligands .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

L-Aminobutyric Acid-d3 is involved in several biochemical reactions. It is known to be a receptor antagonist .

Cellular Effects

It is known that γ-aminobutyric acid (GABA), a related compound, plays a crucial role in maintaining the balance between excitation and inhibition of neural networks . It is also involved in the regulation of growth, development, stress response, and other important activities in the life cycle of plants .

Molecular Mechanism

It is known that GABA, a related compound, is synthesized by α-decarboxylation under the action of glutamic acid decarboxylase (GAD) with glutamic acid (Glu) as substrate . This suggests that L-Aminobutyric Acid-d3 may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

It is known that GABA levels were significantly lower on the epileptic side than in the contralateral side in patients on the mesial temporal lobe .

Dosage Effects in Animal Models

It is known that GABA, a related compound, has physiological and immunity functions in animals .

Metabolic Pathways

It is known that GABA, a related compound, is involved in the GABA shunt and critical enzymes involved in its synthesis .

Transport and Distribution

The transport and distribution of L-Aminobutyric Acid-d3 within cells and tissues are not well-studied. It is known that pregabalin, a ligand of the α2δ subunit of voltage-gated calcium channels, crosses the blood-brain barrier (BBB) in spite of its low lipophilicity. This suggests that L-Aminobutyric Acid-d3 may have a similar transport and distribution mechanism .

Subcellular Localization

It is known that mRNAs are not distributed homogeneously throughout cells but are localized in specific cellular compartments .

Propriétés

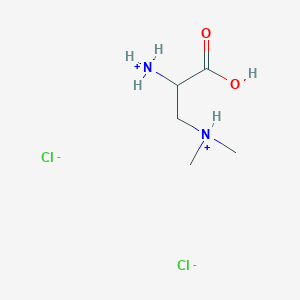

IUPAC Name |

(2S)-2-amino-4,4,4-trideuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-SRQSVDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474892 | |

| Record name | L-Aminobutyric Acid-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929202-07-3 | |

| Record name | L-Aminobutyric Acid-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

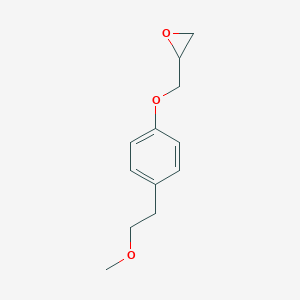

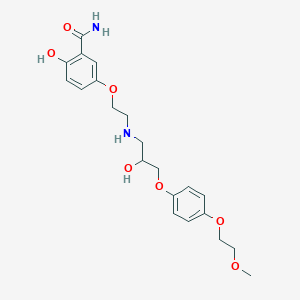

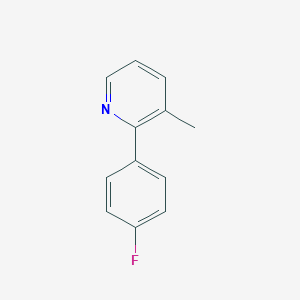

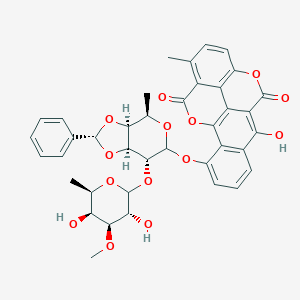

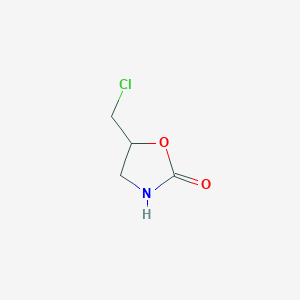

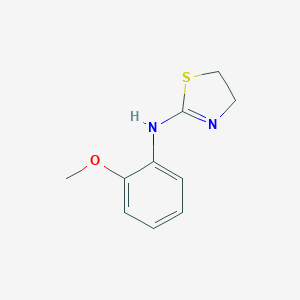

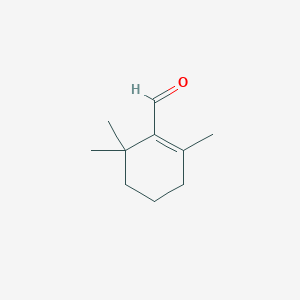

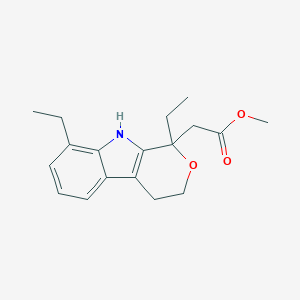

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)